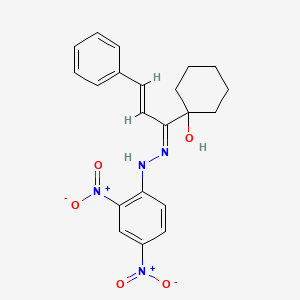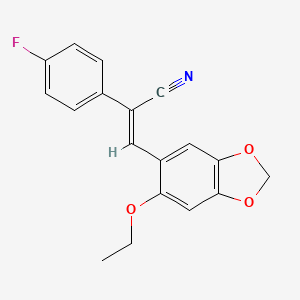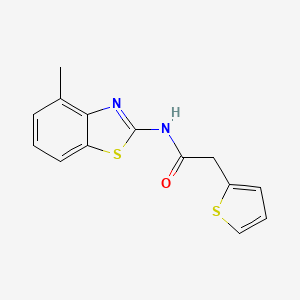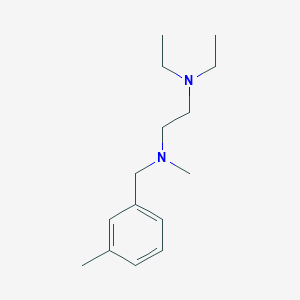
1-(1-hydroxycyclohexyl)-3-phenyl-2-propen-1-one (2,4-dinitrophenyl)hydrazone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1-hydroxycyclohexyl)-3-phenyl-2-propen-1-one (2,4-dinitrophenyl)hydrazone, also known as DNP, is a chemical compound that has been widely used in scientific research applications. DNP is a yellow crystalline powder that is soluble in organic solvents and has a characteristic odor. Its chemical formula is C13H12N4O4. DNP has been used in various fields of research, including biochemistry, pharmacology, and toxicology. In
Mecanismo De Acción
1-(1-hydroxycyclohexyl)-3-phenyl-2-propen-1-one (2,4-dinitrophenyl)hydrazone acts as an uncoupling agent by disrupting the proton gradient across the inner mitochondrial membrane. This results in the dissipation of energy and the production of heat. 1-(1-hydroxycyclohexyl)-3-phenyl-2-propen-1-one (2,4-dinitrophenyl)hydrazone binds to the ATP synthase complex, which is responsible for the synthesis of ATP, and uncouples it from the electron transport chain. This leads to the production of heat instead of ATP.
Biochemical and Physiological Effects:
1-(1-hydroxycyclohexyl)-3-phenyl-2-propen-1-one (2,4-dinitrophenyl)hydrazone has been shown to increase metabolic rate and oxygen consumption in various animal models. It has also been shown to increase glucose uptake and insulin sensitivity in skeletal muscle cells. 1-(1-hydroxycyclohexyl)-3-phenyl-2-propen-1-one (2,4-dinitrophenyl)hydrazone has been used as a weight loss drug due to its ability to increase metabolic rate and energy expenditure. However, it has been associated with severe side effects, including hyperthermia, tachycardia, and death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(1-hydroxycyclohexyl)-3-phenyl-2-propen-1-one (2,4-dinitrophenyl)hydrazone has several advantages for lab experiments, including its ability to uncouple oxidative phosphorylation and increase metabolic rate. It has been used to study the role of mitochondria in cellular metabolism and to investigate the effects of mitochondrial dysfunction on cellular processes. However, 1-(1-hydroxycyclohexyl)-3-phenyl-2-propen-1-one (2,4-dinitrophenyl)hydrazone has several limitations, including its toxicity and potential for severe side effects. It should only be used under controlled conditions and with appropriate safety precautions.
Direcciones Futuras
There are several future directions for research on 1-(1-hydroxycyclohexyl)-3-phenyl-2-propen-1-one (2,4-dinitrophenyl)hydrazone. One area of interest is the development of safer and more effective uncoupling agents for use in research and clinical applications. Another area of interest is the investigation of the role of mitochondrial dysfunction in the development of metabolic diseases, such as obesity and type 2 diabetes. Additionally, further research is needed to understand the mechanisms underlying the toxicity of 1-(1-hydroxycyclohexyl)-3-phenyl-2-propen-1-one (2,4-dinitrophenyl)hydrazone and to develop strategies to mitigate its side effects.
Conclusion:
In conclusion, 1-(1-hydroxycyclohexyl)-3-phenyl-2-propen-1-one (2,4-dinitrophenyl)hydrazone, or 1-(1-hydroxycyclohexyl)-3-phenyl-2-propen-1-one (2,4-dinitrophenyl)hydrazone, is a yellow crystalline powder that has been widely used in scientific research applications. Its ability to uncouple oxidative phosphorylation and increase metabolic rate has made it a useful tool for studying the role of mitochondria in cellular metabolism. However, its toxicity and potential for severe side effects should be taken into consideration when using it in lab experiments. Further research is needed to develop safer and more effective uncoupling agents and to investigate the role of mitochondrial dysfunction in metabolic diseases.
Métodos De Síntesis
The synthesis of 1-(1-hydroxycyclohexyl)-3-phenyl-2-propen-1-one (2,4-dinitrophenyl)hydrazone involves the reaction of 1-(1-hydroxycyclohexyl)-3-phenyl-2-propen-1-one with 2,4-dinitrophenylhydrazine in the presence of a catalyst. The reaction takes place at room temperature and yields 1-(1-hydroxycyclohexyl)-3-phenyl-2-propen-1-one (2,4-dinitrophenyl)hydrazone as a yellow crystalline powder. The purity of 1-(1-hydroxycyclohexyl)-3-phenyl-2-propen-1-one (2,4-dinitrophenyl)hydrazone can be increased by recrystallization from a suitable solvent.
Aplicaciones Científicas De Investigación
1-(1-hydroxycyclohexyl)-3-phenyl-2-propen-1-one (2,4-dinitrophenyl)hydrazone has been widely used in scientific research applications due to its ability to inhibit mitochondrial oxidative phosphorylation. This makes it a useful tool for studying the role of mitochondria in cellular metabolism. 1-(1-hydroxycyclohexyl)-3-phenyl-2-propen-1-one (2,4-dinitrophenyl)hydrazone has been used in various fields of research, including biochemistry, pharmacology, and toxicology.
Propiedades
IUPAC Name |
1-[(E)-N-(2,4-dinitroanilino)-C-[(E)-2-phenylethenyl]carbonimidoyl]cyclohexan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O5/c26-21(13-5-2-6-14-21)20(12-9-16-7-3-1-4-8-16)23-22-18-11-10-17(24(27)28)15-19(18)25(29)30/h1,3-4,7-12,15,22,26H,2,5-6,13-14H2/b12-9+,23-20+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URHUVMQRXHZKSS-CMJZYFQOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C(=NNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C=CC3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)(/C(=N/NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])/C=C/C3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(E)-N-(2,4-dinitroanilino)-C-[(E)-2-phenylethenyl]carbonimidoyl]cyclohexan-1-ol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-{[(4-ethoxyphenyl)amino]methylene}-1-ethyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5799162.png)



![3-oxo-N-[3-(trifluoromethyl)phenyl]-3H-benzo[f]chromene-2-carboxamide](/img/structure/B5799178.png)
![N'~1~,N'~3~-bis[(5-methyl-2-thienyl)methylene]malonohydrazide](/img/structure/B5799182.png)



![7-(difluoromethyl)-5-phenyl-N-(3,4,5-trimethoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5799213.png)


